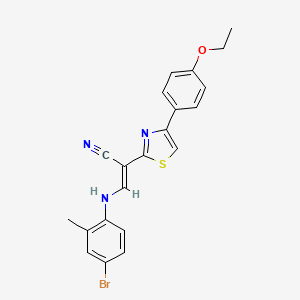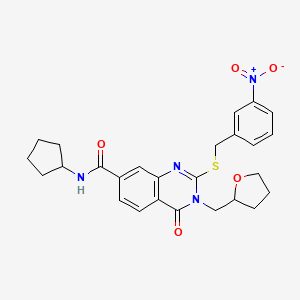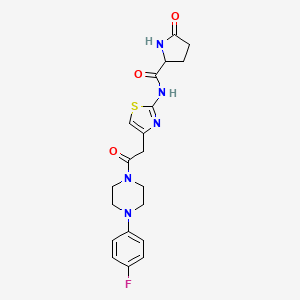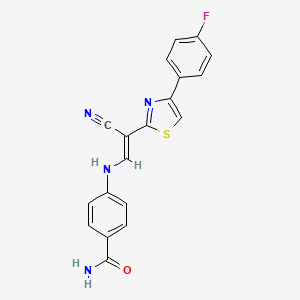![molecular formula C24H19FN4O2S2 B2503523 2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 959518-87-7](/img/structure/B2503523.png)
2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C25H21FN4O3S . It contains several functional groups, including a fluorophenyl group, a methylsulfanyl group, an imidazoquinazolin group, and a thiophenylmethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 476.5 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . Its rotatable bond count is 8 . The exact mass and monoisotopic mass is 476.13183988 g/mol . The topological polar surface area is 113 Ų . The heavy atom count is 34 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study on the design, synthesis, and antimicrobial activities of quinazolinone derivatives, including structures similar to the specified compound, has been conducted. These derivatives have been synthesized through a series of reactions starting with fluoroaniline and tested for their antimicrobial effectiveness against various gram-positive and gram-negative bacteria. Compounds within this series have shown promising antimicrobial properties, making them potential candidates for further development into antimicrobial agents (Alagarsamy et al., 2016).
Anticancer and Antimicrobial Potential
Another study explored the synthesis and biological activity of novel sulphonamide derivatives, which are structurally related to the specified compound. These derivatives displayed significant antimicrobial activity and were also evaluated for their potential anticancer properties. The research suggests a correlation between the structural features of these compounds and their biological activity, highlighting their potential as templates for the development of new anticancer and antimicrobial drugs (Fahim & Ismael, 2019).
Inhibitory Effects on TGF-beta Receptor
Compounds within the 2-aminoimidazole class, related to the specified compound, have been identified as potent inhibitors of the TGF-beta receptor, which plays a crucial role in various biological processes including cancer progression. This research presents these compounds as attractive candidates for further optimization due to their significant inhibitory activity combined with a favorable pharmacokinetic profile (Bonafoux et al., 2009).
Antioxidant Properties
A study on the synthesis and antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, which are structurally related to the specified compound, revealed that these derivatives possess excellent antioxidant activities. One of the synthesized compounds showed superior antioxidant activity compared to the standard Ascorbic acid, suggesting the potential of these compounds in oxidative stress-related therapeutic applications (Talapuru et al., 2014).
Antihistaminic Agents
Research into novel quinazolinone derivatives as potential H1-antihistaminic agents has led to the synthesis of compounds that significantly protect against histamine-induced bronchospasm in guinea pigs. These findings suggest the viability of these compounds as a new class of H1-antihistaminic agents, with some showing negligible sedation compared to standard treatments (Alagarsamy & Parthiban, 2013).
Wirkmechanismus
Target of Action
GNF-Pf-3833, also known as 2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, leading to decreased sensitivity to GNF-Pf-3833 and other compounds that have a mitochondrial mechanism of action . It’s worth noting that mutations in PfMFR3 provided no protection against compounds that act in the food vacuole or the cytosol .
Biochemical Pathways
The affected biochemical pathways involve the mitochondrial transport system . The compound’s interaction with PfMFR3 affects the mitochondrial mechanism of action, which is crucial for the survival and functioning of the Plasmodium falciparum parasite .
Pharmacokinetics
The compound’s interaction with the mitochondrial transport system suggests it is absorbed and distributed to the site of action effectively .
Result of Action
The molecular and cellular effects of GNF-Pf-3833’s action involve the disruption of the mitochondrial transport system in Plasmodium falciparum, leading to decreased sensitivity to the compound and other drugs with a similar mechanism of action .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S2/c25-16-6-3-5-15(11-16)14-33-24-28-19-9-2-1-8-18(19)22-27-20(23(31)29(22)24)12-21(30)26-13-17-7-4-10-32-17/h1-11,20H,12-14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOKRTCFXABJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)F)CC(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)
![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)





![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)
![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)
![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)

![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)
![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)
